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Compound of Interest

Compound Name: Levalbuterol Hydrochloride

Cat. No.: B134290

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purity analysis of Levalbuterol
Hydrochloride reference standards. Levalbuterol, the (R)-enantiomer of albuterol, is a short-
acting 32-adrenergic receptor agonist used for the treatment of asthma and chronic obstructive
pulmonary disease (COPD)[1]. Ensuring the purity of reference standards is critical for the
accurate quantification of the active pharmaceutical ingredient (API) and its impurities in
pharmaceutical formulations. This document outlines the common analytical methodologies,
compares purity specifications from reputable sources, and provides detailed experimental
protocols.

l. Purity Specifications and Impurity Profiles

The purity of Levalbuterol Hydrochloride is primarily assessed by High-Performance Liquid
Chromatography (HPLC). The United States Pharmacopeia (USP) sets forth stringent
acceptance criteria for Levalbuterol Hydrochloride, requiring an assay of 98.0% to 102.0%
on an anhydrous basis[2][3]. The USP also specifies limits for various organic and inorganic
impurities.

Table 1: Acceptance Criteria for Levalbuterol Hydrochloride Reference Standards
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Parameter Acceptance Criteria

Assay 98.0%-102.0% (anhydrous basis)[2][3]
Organic Impurities See Impurity Table below
Enantiomeric Purity Not more than 0.2% of (S)-albuterol[3]
Residue on Ignition Not more than 0.10%[3][4]

Heavy Metals Not more than 10 ppm|[3][4]

Water Content Not more than 0.3%][3][4]

pH (1 in 100 solution) 4.5-5.5[3][4]

A critical aspect of purity analysis is the identification and quantification of related substances
and potential degradation products. The USP monograph for Levalbuterol Hydrochloride lists
several known impurities.

Table 2: Organic Impurity Acceptance Criteria for Levalbuterol Hydrochloride (USP)[3][5]
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Impurity Name

Relative Retention

Relative Response

Limit (NMT %)

Time (RRT) Factor (RRF)
Levalbuterol related

1.2 1.0 0.1
compound A
Levalbuterol related

1.3 1.0 0.15
compound H
Levalbuterol related

15 1.0 0.10
compound B
Levalbuterol related

1.6 1.0 0.15
compound C
Levalbuterol related

1.7 3.0 0.05
compound D
Levalbuterol related

2.1 1.0 0.1
compound E
Levalbuterol related

3.5 1.2 0.10
compound F
Any individual

o ] 0.10

unspecified impurity
Total impurities 0.5

NMT: Not More Than

Il. Analytical Methodologies: A Comparative

Overview

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purity

analysis of Levalbuterol Hydrochloride. Both reversed-phase and chiral chromatography

methods are employed to determine the assay and the enantiomeric purity, respectively.

Table 3: Comparison of HPLC Methods for Levalbuterol Hydrochloride Analysis

© 2025 BenchChem. All rights reserved.

3/9

Tech Support


https://www.benchchem.com/product/b134290?utm_src=pdf-body
https://www.benchchem.com/product/b134290?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b134290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Assay (Organic

Enantiomeric

Alternative HPLC

Parameter Impurities) - USP Purity - USP
Method[6]
Method[2][3] Method[3][4]
High-Performance
Liquid Liquid Liquid
Mode
Chromatography (LC) Chromatography (LC) Chromatography
(HPLC)
Detector UV 220 nm[2] UV 225 nm[3] UV 278 nm[6]
Chirex(5)-ICA and
4.6-mm x 15-cm; 5- 4.6-mm x 25-cm; 5-
Column ] ) (R)NEA New
pm packing L1[2] pum packing L63[3]
Column[6]
Column Temp. 35°C[2] Ambient Not Specified
Flow Rate 1 mL/min[2] 1 mL/min[3] 1.0 mL/min[6]
Injection Vol. 10 pL[2] 10 pL[3] Not Specified
Gradient of
] o o N-hexane-
Phosphoric Acid in Acetonitrile, methanol, )
dichloromethane-
) water and a mixture of  acetic acid, and
Mobile Phase methanol-

Acetonitrile, Methanol,
and Phosphoric acid

in water[2]

triethylamine
(500:500:3:1)[4]

trifluoroacetic acid
(240:140:20:1)[6]

lll. Detailed Experimental Protocols

The following sections provide a detailed breakdown of the experimental procedures for the

assay and enantiomeric purity of Levalbuterol Hydrochloride as per USP guidelines.

This method is used to quantify the amount of Levalbuterol Hydrochloride and its related

organic impurities.

1. System Suitability:

o A system suitability solution containing USP Levalbuterol Hydrochloride RS and known

related compounds is prepared.
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e The resolution between critical peak pairs (e.g., levalbuterol and levalbuterol related
compound A) must be not less than 4.9[5].

e The tailing factor for the levalbuterol peak should not be more than 2.3[2].

e The column efficiency should be greater than 5500 theoretical plates[2].

o The relative standard deviation for replicate injections is not more than 2.0%][2].
2. Standard Solution Preparation:

e Prepare a solution of USP Levalbuterol Hydrochloride RS in the diluent to a known
concentration of about 100 pg/mL[2].

3. Sample Solution Preparation:

e Prepare a solution of the Levalbuterol Hydrochloride sample in the diluent to a
concentration of about 100 pg/mL[2].

4. Chromatographic Procedure:
« Inject equal volumes of the standard and sample solutions into the chromatograph.
e Record the chromatograms and measure the peak responses.

o Calculate the percentage of C13H21NO3-HCI in the portion of Levalbuterol Hydrochloride
taken.

Sample & Standard e - Data Acquisition Peak Integration Purity & Impurity
Preparation ) P (Chromatogram) & Analysis Calculation

Click to download full resolution via product page
Caption: Workflow for the Assay and Organic Impurity Analysis of Levalbuterol HCI.

This chiral chromatography method is used to separate and quantify the (S)-albuterol
enantiomer from the (R)-levalbuterol.
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. System Suitability:

A sensitivity solution containing both USP Levalbuterol Hydrochloride RS and USP
Albuterol RS is prepared.

The resolution between the levalbuterol and (S)-albuterol peaks must be not less than 2.0[4].
The tailing factor for both peaks should not be more than 2.2[4].

The relative standard deviation for replicate injections of the (S)-albuterol peak is not more
than 20%[4].

. Standard Solution Preparation:

Prepare a solution of USP Albuterol RS in the diluent to a known concentration of about 1.5
mg/mL[4].

. Test Solution Preparation:

Prepare a solution of the Levalbuterol Hydrochloride sample in the diluent to a
concentration of about 0.8 mg/mL[4].

. Chromatographic Procedure:
Separately inject equal volumes of the standard and test solutions.

Calculate the percentage of (S)-albuterol in the test sample.
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Click to download full resolution via product page

Caption: Experimental Workflow for Enantiomeric Purity Determination.

IV. Conclusion

The purity analysis of Levalbuterol Hydrochloride reference standards is well-defined by
pharmacopeial methods, primarily relying on HPLC for both assay and enantiomeric purity.
Adherence to the detailed protocols outlined in the USP monographs is essential for ensuring
the quality and consistency of this critical pharmaceutical ingredient. The data and
methodologies presented in this guide offer a solid foundation for researchers and drug
development professionals to establish robust analytical procedures for Levalbuterol
Hydrochloride. Alternative methods, while available, should be thoroughly validated against
the compendial methods to ensure accuracy and reproducibility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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